(2-Amino-5-chlorophenyl)boronic acid

Medicinal Chemistry GPCR Antagonism CCR9 Receptor

Synthesizing CCR9 antagonists with generic phenylboronic acids often leads to poor regioselectivity and low binding affinity. (2-Amino-5-chlorophenyl)boronic acid (CAS 1003042-41-8) resolves these issues via its 2-amino-5-chloro substitution pattern: • Ortho-NH2 enables chelation-assisted Suzuki coupling & C-H activation • Meta-Cl modulates electron density for improved cross-coupling regioselectivity • Critical for CCR9 antagonist SAR studies (related analogs: 19 nM Ki) Supplied at ≥95% purity with reliable global logistics for uninterrupted R&D delivery.

Molecular Formula C6H7BClNO2
Molecular Weight 171.39 g/mol
CAS No. 1003042-41-8
Cat. No. B1503521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-5-chlorophenyl)boronic acid
CAS1003042-41-8
Molecular FormulaC6H7BClNO2
Molecular Weight171.39 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)Cl)N)(O)O
InChIInChI=1S/C6H7BClNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H,9H2
InChIKeyNCHRUWKNTBNIBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Amino-5-chlorophenyl)boronic Acid: Selection Guide


(2-Amino-5-chlorophenyl)boronic acid (CAS 1003042-41-8) is a specialized arylboronic acid building block featuring an amino group ortho to the boronic acid and a chlorine substituent at the meta position . This unique 2-amino-5-chloro substitution pattern on the phenyl ring distinguishes it from other halogenated phenylboronic acids and enables its use in synthesizing complex molecular architectures, particularly in medicinal chemistry for developing CCR9 receptor antagonists and other bioactive molecules .

Suzuki coupling building block with 2-amino-5-chloro substitution pattern
Chelation-assisted Pd-catalyzed borylation enabled by ortho-amino directing group
Core scaffold for medicinal chemistry research targeting CCR9 receptor antagonists

(2-Amino-5-chlorophenyl)boronic Acid Substitution Risks


Direct replacement of (2-Amino-5-chlorophenyl)boronic acid with other halogenated or amino-substituted phenylboronic acids is generally not feasible without significant re-optimization. The specific 2-amino-5-chloro substitution pattern imparts unique electronic and steric properties that influence its reactivity in cross-coupling reactions and its binding affinity in biological systems . For instance, the presence of the ortho-amino group can facilitate chelation-assisted catalysis , while the meta-chloro substituent modulates electron density and provides a distinct handle for further functionalization . Using an analog like 3-chlorophenylboronic acid or 4-aminophenylboronic acid would fundamentally alter the reaction outcome or biological activity profile, as quantified in the comparative evidence below.

Phenylboronic acid or 3-chlorophenylboronic acid lack the 2-amino directing group, altering regioselectivity in C-H borylation
4-Aminophenylboronic acid has a different electronic profile; CCR9 receptor affinity may not be preserved
Simpler arylboronic acids typically exhibit higher aqueous solubility, which can disrupt liquid-liquid extraction steps

(2-Amino-5-chlorophenyl)boronic Acid Differentiation


CCR9 Antagonist Potency

Compounds incorporating the (2-amino-5-chlorophenyl)boronic acid core have been reported as potent CCR9 receptor antagonists, with a representative analog exhibiting a Ki of 19 nM in human MOLT4 cells [1]. In contrast, a simple phenylboronic acid-derived core or a core with a different substitution pattern (e.g., 3-chlorophenylboronic acid) would be expected to have significantly reduced or no measurable affinity for the CCR9 receptor based on structure-activity relationship (SAR) trends observed in related patent filings .

CCR9 Binding Affinity
Cross-study comparable
Representative analog with this core: Ki 19 nM (human MOLT4 cells). Comparator core (phenylboronic acid): expected >10-fold reduced or no measurable affinity.
Supports CCR9-targeted SAR studies; substitution pattern is critical for binding.
Data from BindingDB; direct confirmation with exact building block advised.
Medicinal Chemistry GPCR Antagonism CCR9 Receptor

Chelation-Assisted Borylation Efficiency

The synthesis of (2-amino-5-chlorophenyl)boronic acid can be achieved via palladium-catalyzed borylation of 2-bromo-4-chloroaniline with bis(pinacolato)diboron . This route is enabled by the ortho-amino group, which can act as a directing group to facilitate chelation-assisted C-H activation or metalation, potentially leading to higher yields and regioselectivity compared to borylation of a simple chlorobenzene derivative lacking this directing group . While a direct yield comparison for this exact compound is not available, analogous ortho-amino-directed borylations typically achieve yields in the 60-85% range, whereas undirected borylation of chlorobenzene often requires harsher conditions and results in lower yields and poor regiocontrol.

Synthetic Accessibility
Class-level inference
Pd-catalyzed borylation via chelation assistance possible; class-level yields 60–85% reported for ortho-amino-directed borylations. Undirected borylation of chlorobenzene often lower yield and poor regiocontrol.
May offer higher yield and exclusive ortho-selectivity.
Exact yield for this compound not reported; requires experimental validation.
Organic Synthesis C-H Borylation Chelation Assistance

Solubility and Density Comparison

(2-Amino-5-chlorophenyl)boronic acid exhibits a calculated aqueous solubility of 2.7 g/L at 25°C , which is significantly different from the parent phenylboronic acid, which is highly water-soluble (>10 g/L). Its calculated density is 1.40±0.1 g/cm³ at 20°C , compared to phenylboronic acid's density of approximately 1.2 g/cm³. These differences in solubility and density are critical for reaction engineering, purification (e.g., liquid-liquid extraction), and formulation development.

Solubility vs. Phenylboronic Acid
Direct head-to-head comparison
Calculated aqueous solubility: 2.7 g/L (25°C) vs. >10 g/L for phenylboronic acid. Density: 1.40±0.1 g/cm³ vs. ~1.2 g/cm³.
Impacts solvent selection and workup; lower solubility may require adjusted extraction protocols.
Calculated values (ACD/Labs); experimental verification recommended for scale-up.
Physicochemical Properties Formulation Process Chemistry

(2-Amino-5-chlorophenyl)boronic Acid Application Scenarios


CCR9 Antagonist Lead Optimization

Prioritize procurement when the research goal is to synthesize and test novel CCR9 antagonists for treating inflammatory conditions. The core structure is essential for achieving high binding affinity, as evidenced by the 19 nM Ki observed for related analogs . Substituting with a simpler phenylboronic acid would likely abolish activity, making this specific building block a critical requirement for SAR studies [1].

Chelation-Assisted Cross-Coupling

This compound is ideally suited for applications requiring ortho-selective functionalization or when a built-in directing group can simplify a synthetic sequence. The ortho-amino group enables chelation-assisted metalation or C-H activation strategies that are not possible with meta- or para-substituted analogs . This can lead to higher yields and improved regioselectivity in subsequent cross-coupling steps.

Scalable Process Development

The distinct physical properties of this compound, particularly its moderate aqueous solubility (2.7 g/L) and higher density (1.40 g/cm³) compared to phenylboronic acid, dictate specific process conditions . Procurement is recommended when developing scalable protocols that require predictable extraction, crystallization, or biphasic reaction behavior, as substituting a more water-soluble analog could lead to significant yield losses during aqueous workup [1].

Application
Selection Property
Validation Focus
CCR9 receptor antagonist research
2-Amino-5-chloro substitution essential for CCR9 affinity
Binding assay in MOLT4 or comparable cell model
Chelation-assisted coupling strategies
Ortho-amino directing group for Pd-catalyzed borylation
Yield and regioselectivity in cross-coupling reactions
Scalable process development
Moderate aqueous solubility and higher density vs. phenylboronic acid
Liquid-liquid extraction and crystallization protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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